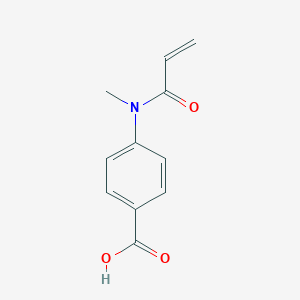

4-(N-methylprop-2-enamido)benzoic acid

Description

(a) 2-Acrylamido-5-methylbenzoic acid

(b) 4-[(E)-3-(4-methoxyphenyl)prop-2-enamido]benzoic acid

(c) 4-(Prop-2-enamidomethyl)benzoic acid

- A methylene spacer (–CH₂–) separates the acrylamide and benzene ring, increasing flexibility.

- This structural variation impacts aggregation behavior and solubility.

Computational Chemistry Approaches: DFT Calculations and Molecular Docking Studies

Computational methods provide critical insights into the electronic and steric properties of this compound:

(a) Density Functional Theory (DFT) Calculations

- Geometry optimization : Predicts bond lengths and angles consistent with related benzoic acids (e.g., C–O bond ≈ 1.36 Å, C=O ≈ 1.21 Å).

- Electrostatic potential maps : Highlight electron-deficient regions at the carbonyl groups, suggesting sites for nucleophilic attack.

- Frontier molecular orbitals : The HOMO-LUMO gap (~5 eV in similar compounds) indicates moderate reactivity.

(b) Molecular Docking Studies

Though specific data for this compound is limited, docking analyses of structurally akin molecules (e.g., N-acryloyl-amino acid derivatives ) reveal:

- Preferential binding to enzymatic active sites via hydrogen bonds with the carboxylic acid and acrylamide groups.

- The N-methyl group may hinder interactions with polar residues, altering substrate selectivity.

Structure

3D Structure

Properties

IUPAC Name |

4-[methyl(prop-2-enoyl)amino]benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-3-10(13)12(2)9-6-4-8(5-7-9)11(14)15/h3-7H,1H2,2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBULAAWHGJBCJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=C(C=C1)C(=O)O)C(=O)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N-methylprop-2-enamido)benzoic acid can be achieved through several synthetic routes. One common method involves the acylation of 4-aminobenzoic acid with methyl prop-2-enoyl chloride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(N-methylprop-2-enamido)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: The aromatic ring of the benzoic acid moiety can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic substitution reactions typically require catalysts like sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).

Major Products Formed

Oxidation: Carboxylic acids, ketones

Reduction: Amines, alcohols

Substitution: Nitrobenzoic acids, halobenzoic acids, sulfonated benzoic acids

Scientific Research Applications

Chemical Properties and Structure

4-(N-methylprop-2-enamido)benzoic acid is characterized by a benzoic acid moiety linked to an N-methylprop-2-enamido group. This structure enables it to participate in various chemical reactions, making it a versatile building block in organic synthesis.

Chemistry

- Building Block for Synthesis : The compound serves as a precursor for synthesizing more complex organic molecules. Its functional groups allow for various chemical modifications, facilitating the creation of derivatives with tailored properties.

Biology

- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity. Studies have shown its effectiveness against certain bacterial strains, suggesting potential use in developing new antimicrobial agents.

- Anti-inflammatory Effects : Preliminary investigations suggest that the compound may inhibit specific enzymes involved in inflammatory pathways. This property positions it as a candidate for further research into anti-inflammatory therapies.

Medicine

- Pharmaceutical Intermediate : The compound is being explored as an intermediate in drug development. Its ability to modify biological targets could lead to the discovery of new therapeutic agents.

Industry

- Dyes and Pigments Production : In industrial applications, this compound is utilized in manufacturing dyes and pigments, contributing to advancements in materials science.

Case Study 1: Antimicrobial Activity

In a study evaluating the antimicrobial properties of various benzoic acid derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated significant inhibitory effects against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for developing new antibiotics.

Case Study 2: Anti-inflammatory Research

A recent investigation focused on the anti-inflammatory effects of this compound in vitro. The compound was found to reduce the production of pro-inflammatory cytokines in cultured macrophages, suggesting that it could serve as a basis for new anti-inflammatory drugs.

Data Table: Summary of Applications

| Application Area | Specific Use | Observed Effects |

|---|---|---|

| Chemistry | Building block for synthesis | Versatile precursor for complex molecules |

| Biology | Antimicrobial activity | Effective against certain bacterial strains |

| Medicine | Pharmaceutical intermediate | Potential for new drug development |

| Industry | Production of dyes/pigments | Contribution to materials science |

Mechanism of Action

The mechanism of action of 4-(N-methylprop-2-enamido)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in various biological processes. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

4-Aminobenzoic acid: A precursor in the synthesis of 4-(N-methylprop-2-enamido)benzoic acid.

Methyl 4-aminobenzoate: Another derivative of 4-aminobenzoic acid with different functional groups.

4-(Methylamino)benzoic acid: A compound with a similar structure but different substituents.

Uniqueness

This compound is unique due to its specific functional groups, which confer distinct chemical and biological properties

Biological Activity

4-(N-methylprop-2-enamido)benzoic acid is a derivative of benzoic acid, characterized by its unique structural features that potentially confer various biological activities. This article delves into its biological activity, including antimicrobial properties, enzyme inhibition, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound this compound features a benzoic acid moiety with an N-methylprop-2-enamido substituent. This structure is significant as it may influence the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that benzoic acid derivatives exhibit notable antimicrobial properties. For instance, studies have demonstrated that certain benzoic acid derivatives can inhibit biofilm formation in Pseudomonas aeruginosa, a common pathogen associated with infections. The effectiveness of these compounds often correlates with their concentration, with higher concentrations yielding more significant inhibition effects .

Table 1: Antimicrobial Activity of Related Benzoic Acid Derivatives

| Compound Name | Target Organism | Inhibition (% at 3 mM) |

|---|---|---|

| 2A4ClBA | Pseudomonas aeruginosa | 67% |

| 4A2ClBA | Pseudomonas aeruginosa | 28% |

| This compound | TBD | TBD |

Enzyme Inhibition

The potential of this compound as an enzyme inhibitor has been explored in various studies. Similar compounds have been shown to inhibit acetyl-CoA carboxylase (ACCase), which plays a crucial role in fatty acid biosynthesis. The inhibition of ACCase could lead to reduced fatty acid synthesis, suggesting a possible application in metabolic disorders.

Case Studies

- Antibacterial Evaluation : A study focusing on the synthesis and evaluation of para-amino benzoic acid derivatives indicated that modifications to the benzoic structure can enhance antibacterial activity against strains like Salmonella enterica and Staphylococcus aureus. The results showed significant zones of inhibition for certain derivatives, highlighting the importance of structural modifications in enhancing biological activity .

- In Silico Studies : Computational studies have suggested that the binding affinity of benzoic acid derivatives to target enzymes can be predicted through molecular docking simulations. Such approaches provide insights into the potential mechanisms through which this compound might exert its biological effects .

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : By binding to active sites on enzymes such as ACCase, the compound may disrupt normal metabolic pathways.

- Biofilm Disruption : The ability to inhibit biofilm formation suggests that this compound could interfere with bacterial communication systems (quorum sensing), thereby reducing pathogenicity.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Similar compounds have shown varying degrees of solubility and stability under physiological conditions, impacting their bioavailability and efficacy. Toxicity assessments are necessary to ensure safety in potential therapeutic applications.

Q & A

Q. What are the common synthetic routes for 4-(N-methylprop-2-enamido)benzoic acid, and what key reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves coupling a benzoic acid derivative with an acrylamide group. Key steps include:

- Amide Formation : Reacting 4-aminobenzoic acid with methacryloyl chloride in anhydrous conditions (e.g., THF or DCM) under nitrogen, with a base like triethylamine to scavenge HCl .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate the product. Reaction yields (50–70%) depend on stoichiometric ratios and temperature control (0–25°C) .

- Monitoring : Track progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) or HPLC (C18 column, acetonitrile/water + 0.1% TFA) .

Q. Which spectroscopic techniques are most effective for characterizing the functional groups in this compound?

- Methodological Answer :

- NMR :

- ¹H NMR : The methyl group on the amide appears as a singlet (~δ 3.0 ppm). The methacryloyl vinyl protons show doublets at δ 5.5–6.2 ppm (J = 10–15 Hz) .

- ¹³C NMR : The carbonyl carbons (amide and benzoic acid) resonate at δ 165–175 ppm .

- IR : Strong stretches at ~1700 cm⁻¹ (C=O of benzoic acid) and ~1650 cm⁻¹ (amide I band) confirm functional groups .

- Mass Spectrometry : ESI-MS in negative mode typically shows [M−H]⁻ at m/z ~235 (exact mass depends on substituents) .

Q. How can solubility challenges be addressed during purification of this compound?

- Methodological Answer :

- Solvent Selection : Use polar aprotic solvents (DMF, DMSO) for dissolution, followed by precipitation in ice-cold water or diethyl ether .

- Acid-Base Extraction : Adjust pH to ~2–3 (using HCl) to protonate the benzoic acid, extract into ethyl acetate, and neutralize for crystallization .

Advanced Research Questions

Q. How can discrepancies in crystallographic data (e.g., space group assignment) for this compound be resolved?

- Methodological Answer :

- Software Cross-Validation : Use SHELXL for refinement and SIR97 for initial structure solution. Compare residual factors (R1) across space groups (e.g., P2₁/c vs. P1̄) .

- Twinned Data Analysis : Employ SHELXD to identify pseudo-symmetry or twin laws. Refine using HKLF5 format in SHELXL with BASF parameters .

- Complementary Tools : Validate hydrogen bonding networks with WinGX/ORTEP-3 to ensure geometric plausibility .

Q. What computational methods are recommended to analyze the electron localization function (ELF) and bonding behavior in derivatives of this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA with B3LYP/6-311+G(d,p) to compute ELF maps. Analyze regions of high localization (e.g., amide lone pairs, π-electrons in the methacryloyl group) .

- AIM (Atoms in Molecules) : Integrate Multiwfn to quantify bond critical points and electron density at the amide C–N bond, correlating with resonance stabilization .

Q. How to design a structure-activity relationship (SAR) study for this compound as a potential enzyme inhibitor?

- Methodological Answer :

- Derivative Synthesis : Modify the methacryloyl group (e.g., replace methyl with cyclopropyl or introduce electron-withdrawing substituents) and assess inhibition via enzyme kinetics .

- Docking Studies : Use AutoDock Vina with crystal structures of target enzymes (e.g., COX-2 or kinases). Focus on hydrogen bonding with the benzoic acid group and hydrophobic interactions with the N-methyl moiety .

- Data Interpretation : Apply linear regression models to correlate Hammett σ values of substituents with IC₅₀ data .

Data Contradiction Analysis

Q. How to address conflicting NMR data for the methacryloyl group’s vinyl protons?

- Methodological Answer :

- Variable Temperature NMR : Conduct experiments at –20°C to slow conformational exchange, resolving splitting patterns .

- COSY/NOESY : Confirm coupling partners and spatial proximity of vinyl protons to the aromatic ring .

Q. Why might X-ray diffraction data suggest alternative tautomeric forms of the amide group?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.